molecular formula C14H14BrNO2 B14901004 N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide

N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide

Cat. No.: B14901004
M. Wt: 308.17 g/mol
InChI Key: FMZMPSLBPPFQSV-UHFFFAOYSA-N
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Description

N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide is an organic compound that features a brominated aromatic ring and a furan ring connected by a propanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide typically involves the following steps:

    Bromination: The starting material, 2-methylphenyl, undergoes bromination to introduce a bromine atom at the 4-position.

    Furan Ring Introduction: The brominated intermediate is then reacted with a furan derivative to form the furan ring.

    Propanamide Formation: Finally, the propanamide chain is introduced through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure high yields.

    Purification: Employing purification techniques like recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of the corresponding de-brominated compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, potentially affecting cell signaling or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide: The parent compound.

    N-(4-chloro-2-methylphenyl)-3-(furan-2-yl)propanamide: A similar compound with a chlorine atom instead of bromine.

    N-(4-bromo-2-methylphenyl)-3-(thiophene-2-yl)propanamide: A similar compound with a thiophene ring instead of a furan ring.

Uniqueness

This compound is unique due to the presence of both a brominated aromatic ring and a furan ring, which confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C14H14BrNO2

Molecular Weight

308.17 g/mol

IUPAC Name

N-(4-bromo-2-methylphenyl)-3-(furan-2-yl)propanamide

InChI

InChI=1S/C14H14BrNO2/c1-10-9-11(15)4-6-13(10)16-14(17)7-5-12-3-2-8-18-12/h2-4,6,8-9H,5,7H2,1H3,(H,16,17)

InChI Key

FMZMPSLBPPFQSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CCC2=CC=CO2

Origin of Product

United States

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